2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one
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Overview
Description
2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C10H11BrOS. This compound is characterized by the presence of a bromine atom, an ethanone group, and an ethylsulfanyl-substituted phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one typically involves the bromination of 1-[4-(ethylsulfanyl)phenyl]ethan-1-one. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to 1-[4-(ethylsulfanyl)phenyl]ethan-1-ol using reducing agents like sodium borohydride.
Oxidation: The ethylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or water.
Major Products Formed
Nucleophilic Substitution: Products include 1-[4-(ethylsulfanyl)phenyl]ethan-1-amine or 1-[4-(ethylsulfanyl)phenyl]ethan-1-thiol.
Reduction: 1-[4-(ethylsulfanyl)phenyl]ethan-1-ol.
Oxidation: 2-Bromo-1-[4-(ethylsulfonyl)phenyl]ethan-1-one.
Scientific Research Applications
2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substitution products. The ethylsulfanyl group can undergo oxidation, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-[4-(methylsulfanyl)phenyl]ethan-1-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-Bromo-1-[4-(methylsulfonyl)phenyl]ethan-1-one: Contains a sulfonyl group instead of a sulfanyl group.
2-Bromo-1-[4-(methoxy)phenyl]ethan-1-one: Features a methoxy group instead of a sulfanyl group.
Uniqueness
2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the ethylsulfanyl group plays a crucial role in the desired chemical transformations .
Properties
CAS No. |
62466-29-9 |
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Molecular Formula |
C10H11BrOS |
Molecular Weight |
259.16 g/mol |
IUPAC Name |
2-bromo-1-(4-ethylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrOS/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3 |
InChI Key |
IYHHLIFCCVWOJG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
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